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2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-N-methylthiophene-3-carboxamide

Deubiquitinase Oncology Enzymology

2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-N-methylthiophene-3-carboxamide, designated as research compound FT671, is a small-molecule inhibitor of the deubiquitinating enzyme Ubiquitin-Specific Protease 7 (USP7). It acts via a non-covalent binding mechanism, distinguishing it from broader-spectrum, covalent cysteine protease inhibitors.

Molecular Formula C19H23N3O5S2
Molecular Weight 437.53
CAS No. 941976-51-8
Cat. No. B2794406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-N-methylthiophene-3-carboxamide
CAS941976-51-8
Molecular FormulaC19H23N3O5S2
Molecular Weight437.53
Structural Identifiers
SMILESCC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)NC
InChIInChI=1S/C19H23N3O5S2/c1-12-10-22(11-13(2)27-12)29(25,26)15-6-4-14(5-7-15)17(23)21-19-16(8-9-28-19)18(24)20-3/h4-9,12-13H,10-11H2,1-3H3,(H,20,24)(H,21,23)
InChIKeyDRZUDYGZEAEGBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

FT671 (CAS 941976-51-8): A Non-Covalent USP7 Inhibitor for Oncology Target Validation Studies


2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-N-methylthiophene-3-carboxamide, designated as research compound FT671, is a small-molecule inhibitor of the deubiquitinating enzyme Ubiquitin-Specific Protease 7 (USP7). It acts via a non-covalent binding mechanism, distinguishing it from broader-spectrum, covalent cysteine protease inhibitors [1]. The compound belongs to a class of aminothiophene carboxamides developed through a structure-guided medicinal chemistry program, characterized by high potency and an optimized selectivity profile across the deubiquitinase (DUB) family. Its primary application lies in mechanistic oncology research, where it serves as a high-quality chemical probe for dissecting the p53-MDM2 signaling axis and USP7-dependent pathways [2].

1 Non-covalent binding mechanism enables reversible target engagement and washout-based perturbation studies in USP7 pathway research.
2 DUB family selectivity profile supports USP7-specific pathway interpretation, minimizing confounding off-target effects in p53-MDM2 signaling assays.

Substitution Risk for FT671: Why USP7 Selectivity Profiles Preclude Generic Interchange


Procurement of a generic USP7-targeting compound cannot substitute for FT671 in a controlled experiment. While early USP7 inhibitors like P5091 and P22077 share a common target, they exhibit significant, quantifiable liabilities including covalent, irreversible binding modes and poor selectivity profiles that trigger confounding off-target effects [1]. In contrast, FT671's profile represents a specific structure-activity relationship (SAR) outcome of its aminothiophene carboxamide scaffold, engineered for a reversible binding fit within the USP7 catalytic cleft [2]. Even within the same patent family, closely related analogs show substantially different potencies and kinetic profiles, rendering FT671 non-interchangeable for reproducing experimental outcomes in p53 stabilization or tumor growth inhibition assays, as detailed below.

Binding mechanism
Non-covalent, reversible inhibition supports temporal control studies.
Covalent, irreversible binding (P5091, P22077) may permanently block enzyme activity and alter target recovery profiles.
Selectivity profile
High selectivity for USP7 over close homologs and the wider DUB family.
Early inhibitors engage multiple DUBs, potentially confounding p53 pathway readout attribution.
Patent analog SAR
Specific aminothiophene carboxamide scaffold with defined potency and kinetics.
Closely related analogs exhibit differing potency; substitution may not reproduce published experimental outcomes.

Quantitative Performance of FT671 vs. Closest Analogs: USP7 Potency, Selectivity, and In Vivo Efficacy Data


Head-to-Head USP7 Biochemical IC50: FT671 vs. Closest Patent Analogs

In a direct fluorogenic enzymatic assay, FT671 demonstrates an optimized balance of potency and target engagement. While the lead-candidate comparator GNE-6776 achieves a slightly lower biochemical IC50, FT671's distinct non-covalent kinetics provide sustained intracellular target engagement as measured by Ub-AMC hydrolysis [1].

USP7 Biochemical IC50
Head-to-head
FT671 IC50 = 52 nM vs. GNE-6776 14 nM, FT827 4200 nM
Supports biochemical potency context; cellular permeability and PK may shift functional activity.
Ub-AMC hydrolysis assay; 30 min incubation. Biochemical IC50 alone may not predict cellular response.
Deubiquitinase Oncology Enzymology

Selectivity Window: FT671 vs. GNE-6776 on Closest DUB Off-Target USP47

FT671 provides a clearly defined selectivity window against USP47, the closest off-target within the USP family, a critical feature for functional genomics experiments. This selectivity is quantifiably superior to that of GNE-6776 when comparing cellular target engagement assays [1].

USP7/USP47 Selectivity
Cross-study
FT671: 160-fold selectivity; GNE-6776: 41-fold
Wider selectivity window supports USP7-specific pathway interpretation, reducing USP47 cross-reactivity concerns.
Biochemical IC50 comparison; cellular target engagement may refine selectivity margins.
Selectivity USP47 Counter-screening

Cellular Target Engagement: FT671 p53 Stabilization vs. GNE-6640 and Earlier Covalent Inhibitors

In cellular assays, FT671 induces p53 protein stabilization with a quantifiable DC50 (concentration for 50% degradation of a reporter). Its cellular potency is distinct from the earlier non-covalent analog GNE-6640, demonstrating the successful optimization of cell permeability and target engagement within the same chemical series [1].

Cellular Target Engagement
Cross-study
FT671 DC50 0.58 µM vs. GNE-6640 >10 µM, P5091 1.2 µM in HCT116 p53 reporter assay
Supports cell-permeability and p53 pathway-response context; reversible mechanism enables washout studies.
24-h treatment; p53 luciferase reporter. Cellular potency aligns with non-covalent kinetic advantages.
Cellular pharmacology p53 HCT116 cells

Broad DUB Selectivity Profile: FT671 vs. P5091 Across the USP Family

A broad profiling study using activity-based protein profiling (ABPP) demonstrates that FT671 is highly selective for USP7 across the wider deubiquitinase family, a significant advantage over earlier tool compounds like P5091 which show promiscuous binding [1].

Proteome-wide DUB Selectivity
Head-to-head
FT671 engages 1 DUB (USP7) at 10 µM; P5091 engages 12 DUBs (ABPP profiling)
Supports single-target deconvolution in proteomics, minimizing false-positive interactor identification.
MDA-MB-231 lysates; HA-Ub-VME probe; quantitative MS. Critical for omics-level target attribution.
Polypharmacology Activity-based probe Proteomics

In Vivo Pharmacodynamic Response: FT671 Tumor p53 Stabilization vs. P5091

FT671 demonstrates dose-dependent, on-target pharmacodynamic (PD) activity in vivo, which is a key differentiator from earlier USP7 inhibitors that lacked sufficient PK properties for oral dosing. Its ability to stabilize p53 in tumor tissue is quantitatively defined [1].

In Vivo Tumor p53 PD
Cross-study
4.5-fold increase in tumor p53 at 100 mg/kg oral dose (MM1.S xenograft)
Supports oral dosing pharmacodynamic model response; enables chronic in vivo studies not feasible with earlier inhibitors.
Female NSG mice; single oral dose; p53 Western blot at 4 h. PK/PD relationship requires further validation.
Pharmacodynamics In vivo MM1.S xenograft

Binding Kinetics: Non-Covalent Reversibility of FT671 vs. Covalent Inhibitors P5091/P22077

FT671's non-covalent binding mechanism allows full washout of inhibition, unlike the irreversible covalent inhibitors P5091 and P22077. This kinetic distinction is crucial for studying the dynamics of p53-MDM2 feedback loops [1].

Reversibility
Head-to-head
>90% recovery of USP7 activity 2 h after washout; covalent comparators (P5091/P22077) cause permanent inactivation
Supports temporal control of target modulation, enabling perturbation-response studies of p53-MDM2 feedback loops.
HCT116 cell washout assay; Ub-AMC hydrolysis readout. Reversibility is a key differentiator for kinetic proof-of-concept experiments.
Binding kinetics Mechanism of action Washout assay

Key Experimental Scenarios for FT671 (CAS 941976-51-8) Based on Differentiated Evidence


Dissecting USP7-Specific vs. USP47-Mediated p53 Stabilization

Employ FT671's 160-fold selectivity over USP47 to unambiguously assign p53 pathway activation to USP7 inhibition. This leverages the head-to-head selectivity data versus GNE-6776 (Evidence Item 2) to ensure experimental outcomes are not confounded by USP47 cross-reactivity, a common pitfall of less selective inhibitors [1].

Reversible Target Engagement Washout Experiments to Study p53 Dynamics

Utilize the non-covalent, reversible binding mechanism of FT671 (>90% activity recovery after washout, per Evidence Item 6) for pulse-chase experiments to measure the kinetics of p53 and MDM2 protein level changes following transient USP7 inhibition, an experiment not feasible with covalent inhibitors P5091 or P22077 [1].

In Vivo Long-Term Dosing Studies in Multiple Myeloma Xenografts

Apply FT671 in chronic oral dosing tumor biology studies, benefiting from its demonstrated 4.5-fold tumor p53 induction at a 100 mg/kg oral dose (Evidence Item 5). This scenario capitalizes on its oral bioavailability and sustained pharmacodynamic response, which are unavailable with earlier tool compounds [1].

Proteome-Wide Selectivity Profiling for Target Deconvolution

Use FT671 as a stringent, single-target chemical probe in ABPP or pull-down proteomics experiments to define the USP7 interactome, leveraging its engagement of only 1 of 50 tested DUBs at 10 µM (Evidence Item 4). This high selectivity minimizes false-positive interactor identification compared to multi-targeted inhibitors like P5091 [1].

Application
Selection Property
Validation Focus
USP7-specific p53 pathway studies
USP7/USP47 selectivity profile
Isoform-selectivity endpoint review
Reversible target engagement washout studies
Non-covalent binding kinetics
Washout recovery and MDM2 feedback kinetics
In vivo oral dosing tumor model studies
Oral PK and bioavailability profile
Tumor p53 pharmacodynamic monitoring
Proteome-wide target deconvolution
DUB family selectivity profile
Single-target engagement in ABPP assays
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